molecular formula C20H29N5O8 B15169356 L-Tyrosyl-L-threonyl-L-asparaginyl-L-alanine CAS No. 915224-15-6

L-Tyrosyl-L-threonyl-L-asparaginyl-L-alanine

Cat. No.: B15169356
CAS No.: 915224-15-6
M. Wt: 467.5 g/mol
InChI Key: BNZHHUKEQJDSFK-RUFDPQHSSA-N
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Description

L-Tyrosyl-L-threonyl-L-asparaginyl-L-alanine is a tetrapeptide composed of four amino acids: L-tyrosine (Tyr), L-threonine (Thr), L-asparagine (Asn), and L-alanine (Ala).

Properties

CAS No.

915224-15-6

Molecular Formula

C20H29N5O8

Molecular Weight

467.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]propanoic acid

InChI

InChI=1S/C20H29N5O8/c1-9(20(32)33)23-18(30)14(8-15(22)28)24-19(31)16(10(2)26)25-17(29)13(21)7-11-3-5-12(27)6-4-11/h3-6,9-10,13-14,16,26-27H,7-8,21H2,1-2H3,(H2,22,28)(H,23,30)(H,24,31)(H,25,29)(H,32,33)/t9-,10+,13-,14-,16-/m0/s1

InChI Key

BNZHHUKEQJDSFK-RUFDPQHSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-threonyl-L-asparaginyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.

    Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and consistency. The peptides are then purified using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-threonyl-L-asparaginyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Tyrosyl-L-threonyl-L-asparaginyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-threonyl-L-asparaginyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Peptides

Compound Name Sequence/Residues Molecular Weight (Da) Key Functional Groups Bioactivity Notes
L-Tyrosyl-L-threonyl-L-asparaginyl-L-alanine Tyr-Thr-Asn-Ala ~451.45* Aromatic, hydroxyl, amide, methyl Hypothesized receptor-binding motifs
D-Alanyl-L-seryl-L-threonyl-L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-threonine D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr 792.85 Multiple hydroxyls, amide, D-amino acid Enhanced protease resistance
L-Methionyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl Met-Tyr-D-Ala-Gly-Phe ~593.70* Sulfur-containing (Met), D-amino acid Potential antimicrobial activity
L-Glutamic acid-L-alanyl-L-leucyl-L-asparaginyl-L-seryl-L-valyl-L-alanyl-L-tyrosyl Glu-Ala-Leu-Asn-Ser-Val-Ala-Tyr ~880.95* Acidic (Glu), hydrophobic (Leu, Val) Structural stability in aqueous environments

*Calculated using average amino acid masses.

Key Observations:

Sequence Length and Complexity : this compound is shorter (tetrapeptide) compared to hepta- or octapeptides like those in and , which may influence membrane permeability and synthesis complexity.

Functional Groups : The absence of sulfur-containing residues (e.g., methionine) or acidic groups (e.g., glutamic acid) distinguishes it from analogs in , limiting redox interactions but favoring neutral pH solubility.

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